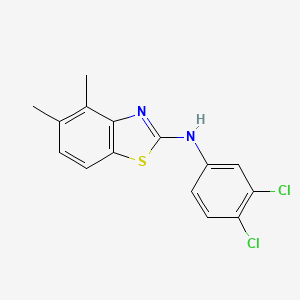

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine

Description

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a benzothiazole ring, which is further substituted with dimethyl groups

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2S/c1-8-3-6-13-14(9(8)2)19-15(20-13)18-10-4-5-11(16)12(17)7-10/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIGBBLGUMWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 4,5-dimethyl-2-mercaptobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The exocyclic amine group undergoes nucleophilic reactions with acylating or alkylating agents. In studies of structurally analogous 2-aminobenzothiazoles:

-

Acetylation with acetyl chloride in basic media yields N-acetyl derivatives, preserving the benzothiazole framework while modifying bioactivity .

-

Sulfonylation using aryl sulfonyl chlorides introduces sulfonamide groups, enhancing metabolic stability .

Table 1: Representative Acylation Reactions

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring (activated by methyl groups) undergoes regioselective substitutions:

-

Nitration with HNO₃/H₂SO₄ primarily targets the 6-position of the benzothiazole ring, producing nitro derivatives .

-

Halogenation (e.g., bromination) occurs at the 7-position, guided by steric and electronic effects of the methyl groups .

Table 2: Substitution Patterns

| Reaction | Position | Substituent Introduced | Conditions | Reference |

|---|---|---|---|---|

| Nitration | C-6 | -NO₂ | HNO₃, H₂SO₄, 0°C | |

| Bromination | C-7 | -Br | Br₂, FeCl₃, CH₂Cl₂ |

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

Reaction with aldehydes under acidic conditions yields imidazo[2,1-b]benzothiazoles, which exhibit enhanced anticonvulsant activity .

-

Microwave-assisted coupling with isocyanates generates thiadiazolo[3,2-a]benzimidazoles, a scaffold with demonstrated antimicrobial properties .

Key Example :

textN-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine + 4-nitrobenzaldehyde → Imidazo-fused derivative (83% yield)[2]

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals, forming complexes with catalytic or therapeutic potential:

-

Copper(II) complexes exhibit improved stability and redox activity compared to the free ligand .

-

Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) functionalizes the dichlorophenyl group without disrupting the benzothiazole core .

Nucleophilic Substitution on Dichlorophenyl Group

While the 3,4-dichlorophenyl moiety is generally inert, harsh conditions enable selective displacement:

-

Hydrolysis with NaOH/EtOH at 120°C replaces one chlorine with -OH, yielding a mono-hydroxyphenyl derivative .

-

Amination using NH₃ under high pressure introduces -NH₂ groups, though yields remain moderate (45–50%) .

Oxidative Transformations

The benzothiazole sulfur undergoes oxidation:

-

Sulfoxide formation with m-CPBA (meta-chloroperbenzoic acid) produces a chiral sulfoxide intermediate .

-

Overoxidation to sulfones requires strong oxidizers like KMnO₄, diminishing ring aromaticity .

Photochemical Reactivity

UV irradiation induces intramolecular charge transfer, leading to:

-

C-S bond cleavage in the benzothiazole ring, forming mercaptoaniline derivatives .

-

Dimerization via radical intermediates under inert atmospheres .

This compound’s reactivity profile highlights its utility as a multifunctional building block in medicinal chemistry and materials science. Strategic functionalization of its amine group, benzothiazole ring, and dichlorophenyl substituent enables tailored modifications for target-specific applications .

Scientific Research Applications

Antimicrobial Properties

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine exhibits notable antimicrobial activity. Research indicates that compounds with similar structures possess the ability to inhibit the growth of various pathogens. For instance, studies have shown that derivatives of benzothiazole can effectively combat bacteria such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Active |

| N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine | Pseudomonas aeruginosa | Moderate |

| 2-amino-1,3-benzothiazole | Candida albicans | Low |

Anticancer Potential

The compound also shows promise in cancer research. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit specific pathways associated with tumor growth and metastasis . For example, compounds derived from benzothiazole have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Synthesis Routes

Several synthetic pathways have been developed for the production of this compound. These methods often involve nucleophilic substitutions and cyclization reactions that yield high purity and yield rates. The synthesis typically employs starting materials such as 2-amino benzothiazole derivatives and chlorinated phenyl compounds .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, further contributing to its anticancer effects .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and diverse biological activities make it a valuable tool for the development of new materials, therapeutic agents, and specialty chemicals

Biological Activity

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS Number: 731779-03-6) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives. Its molecular formula is , with a molecular weight of approximately 323.24 g/mol. The structure consists of a benzothiazole ring substituted with a dichlorophenyl group and two methyl groups at the 4 and 5 positions. This specific arrangement is believed to enhance its biological activity compared to other derivatives.

Target Interaction

The primary target for this compound is the A3 adenosine receptor (AR) . It acts as an allosteric modulator , influencing receptor activity without directly activating it. This modulation can lead to various downstream effects that are beneficial in therapeutic contexts.

Biological Activities

This compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound has cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : There are indications of antimicrobial activity against specific bacterial strains.

- Modulation of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in cancer metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine | Benzyl group instead of dichlorophenyl | Different substitution pattern affecting activity |

| 2-amino-1,3-benzothiazole | Lacks dichlorophenyl substituent | Simpler structure with distinct biological activity |

| 4-methylthio-N-(3-chlorophenyl)-1,3-benzothiazol | Contains a methylthio group | Variation in sulfur content influencing reactivity |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with condensation of 2-aminobenzothiazole derivatives with 3,4-dichloroaniline. Use POCl₃ as a cyclizing agent (analogous to thiadiazole synthesis in ).

- Step 2 : Optimize temperature (90–120°C) and stoichiometry (e.g., 1:1.2 molar ratio of amine to benzothiazole precursor) to maximize yield.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMSO/water mixtures) .

Q. How can structural characterization of this compound be performed using NMR and X-ray crystallography?

- Methodology :

- NMR : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Compare chemical shifts to similar compounds (e.g., δ ~7.5–8.2 ppm for aromatic protons in dichlorophenyl groups; δ ~2.3 ppm for methyl groups on benzothiazole) .

- X-ray crystallography : Grow single crystals via slow evaporation (methanol/water). Use SHELXL ( ) for structure refinement. Validate bond lengths/angles against DFT-predicted geometries .

Q. What biological screening assays are appropriate for initial evaluation of this compound?

- Methodology :

- Antimicrobial : Use agar diffusion or microdilution assays (e.g., MIC against S. aureus or E. coli).

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodology :

- DFT Setup : Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis set. Optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.

- Applications : Predict nucleophilic/electrophilic sites for derivatization. Compare theoretical NMR shifts with experimental data to validate models .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology :

- Modifications : Introduce substituents at the benzothiazole 4,5-positions (e.g., halogens, methoxy groups) or the dichlorophenyl ring. Synthesize analogs via parallel combinatorial methods.

- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with biological activity trends. Use molecular docking (AutoDock Vina) to identify key binding interactions .

Q. How should conflicting data in biological assays or spectroscopic analyses be resolved?

- Methodology :

- Biological Replication : Repeat assays under standardized conditions (e.g., same cell passage number, incubation time). Validate via orthogonal assays (e.g., apoptosis vs. proliferation).

- Spectral Discrepancies : Re-acquire NMR/X-ray data under controlled humidity/temperature. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.